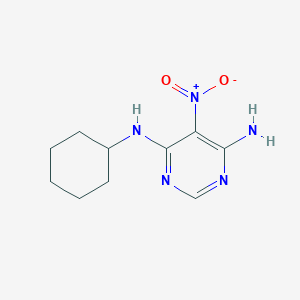

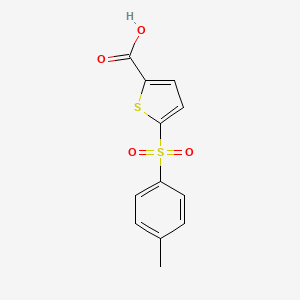

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction occurs, leading to the formation of an aldimine intermediate .

- Reductive Amination : The in situ formation of N-(5-pyrazolyl)imine is crucial in the reductive amination step. This intermediate serves as a key building block for other valuable pyrazole derivatives .

Molecular Structure Analysis

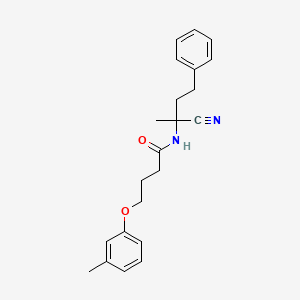

The molecular structure of Compound X consists of an indole core linked to a pyrazole moiety. The pyrazole ring contains two nitrogen atoms in adjacent positions. The presence of these heterocyclic rings contributes to its potential biological activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety, designed as antitumor agents. These compounds have been synthesized and characterized, demonstrating good-to-excellent antitumor activity against various human cancer cell lines. Notably, certain compounds showed exceptional anticancer inhibition performance against the HepG2 cancer cell line, surpassing the efficacy of the standard reference drug, doxorubicin. This highlights their potential as strong anticancer candidate drugs for further investigation and development (Hassan et al., 2021).

Synthesis and Characterization

The study on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide reveals the complexity of research chemicals and the importance of accurate identification for pharmacological exploration. This research underscores the necessity of thorough analytical characterization in the development and differentiation of novel compounds for potential therapeutic applications (McLaughlin et al., 2016).

Heterocyclic Compounds in Pharmaceuticals

Nitrogen-containing heterocyclic compounds, including pyrazines and indoles, play a crucial role in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are fundamental in the synthesis of various drugs, highlighting their significance in drug discovery and development. Their applications range from herbicides and insecticides to pharmaceutical intermediates and raw materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).

Antibacterial and Antifungal Activity

The development of new pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have been synthesized and characterized, showing promising results against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).

Palladium-Catalyzed Intramolecular Cyclization

The study on the palladium-catalyzed intramolecular cyclization of indole derivatives has shed light on the regioselectivity of reactions leading to the formation of beta-carbolinones or pyrazino[1,2-a]indoles. This research contributes to the understanding of reaction pathways and conditions affecting the selectivity and efficiency of cyclization reactions, which are critical in the synthesis of complex heterocyclic compounds (Abbiati et al., 2003).

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDSDXQXDYVUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2694754.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2694764.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

![2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2694769.png)

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)